

Antiflammin-2 Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antiflammin 2

Cat. No.: B15606697

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiflammin-2 (AF-2) is a synthetic nonapeptide with the sequence HDMNKVLDL, derived from the region of highest homology between uteroglobin and lipocortin-1 (also known as Annexin A1).[1][2] It is recognized for its potent anti-inflammatory properties, which are mediated through its interaction with a specific cell surface receptor.[3][4][5] This technical guide provides a comprehensive overview of the receptor binding affinity of Antiflammin-2, detailing the experimental protocols used for its determination and the subsequent signaling pathways that are activated.

Receptor Identification and Binding Affinity

Antiflammin-2 exerts its biological effects by binding to the Formyl Peptide Receptor-Like 1 (FPRL-1), also known as FPR2/ALX.[1][6][7][8][9][10] This receptor is a member of the G-protein coupled receptor (GPCR) family.[8][10][11] The binding affinity of Antiflammin-2 to its receptor has been quantified in competitive binding assays.

Quantitative Binding Data

Ligand	Receptor	Cell Line	Tracer Ligand	Affinity (EC50)	Reference
Antiflammin-2	FPRL-1	HEK-293 (human expressing)	[¹²⁵ I-Tyr]-Ac2-26 (Annexin A1 peptide)	~ 1 μM	[1]

Experimental Protocols

The determination of Antiflammin-2's binding affinity for FPRL-1 was achieved through a competitive radioligand binding assay. The following is a detailed description of the methodology.

Competitive Radioligand Binding Assay

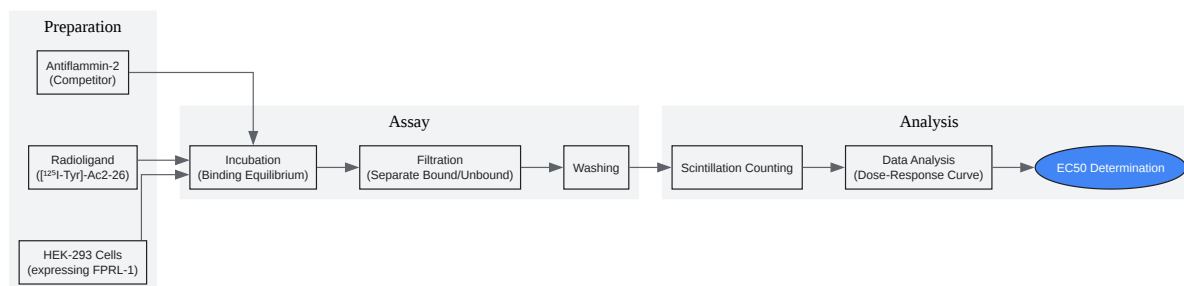
Objective: To determine the concentration at which Antiflammin-2 displaces 50% of a known radiolabeled ligand from the FPRL-1 receptor, thereby establishing its binding affinity (EC50).

Materials:

- Cells: Human Embryonic Kidney (HEK-293) cells genetically engineered to express the human Formyl Peptide Receptor-Like 1 (FPRL-1).
- Radioligand: [¹²⁵I-Tyr]-Ac2-26, a radiolabeled N-terminal peptide of Annexin A1, which is a known ligand for FPRL-1.
- Competitor Ligand: Antiflammin-2.
- Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength.
- Filtration Apparatus: A cell harvester or similar filtration device to separate bound from unbound radioligand.
- Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

- **Cell Preparation:** HEK-293 cells expressing FPRL-1 are cultured and harvested. The cells are then washed and resuspended in the assay buffer to a specific concentration.
- **Assay Setup:** The assay is typically performed in a 96-well plate format. Each well contains:
 - A fixed concentration of the radioligand ($[^{125}\text{I}]\text{-Tyr-Ac2-26}$).
 - Varying concentrations of the competitor ligand (Antiflammin-2).
 - The cell suspension.
- **Incubation:** The plates are incubated for a defined period at a specific temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.
- **Separation of Bound and Unbound Ligand:** The contents of each well are rapidly filtered through a glass fiber filter. The filter traps the cells with the bound radioligand, while the unbound radioligand passes through.
- **Washing:** The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- **Quantification:** The radioactivity retained on each filter is measured using a scintillation counter.
- **Data Analysis:** The amount of bound radioligand is plotted against the concentration of the competitor ligand (Antiflammin-2). A sigmoidal dose-response curve is generated, from which the EC50 value is calculated. The EC50 represents the concentration of Antiflammin-2 that inhibits 50% of the specific binding of the radioligand.



[Click to download full resolution via product page](#)

Experimental workflow for determining Antiflammin-2 receptor binding affinity.

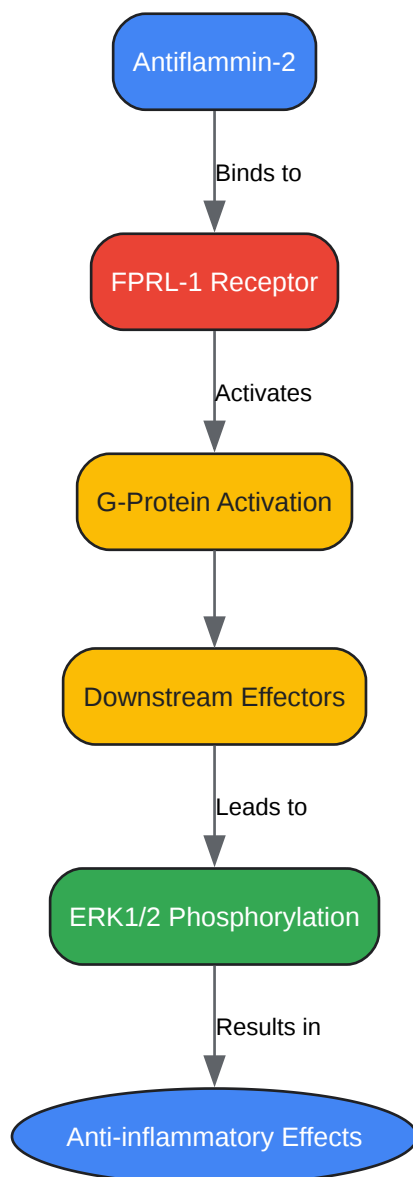
Signaling Pathway

Upon binding of Antiflammin-2 to the FPRL-1 receptor, a downstream signaling cascade is initiated. This cascade is characteristic of GPCR activation and leads to the observed anti-inflammatory effects.

Key Signaling Events:

- **Receptor Activation:** The binding of Antiflammin-2 induces a conformational change in the FPRL-1 receptor.
- **G-Protein Coupling:** The activated receptor interacts with and activates intracellular heterotrimeric G-proteins.
- **Downstream Effectors:** The activated G-proteins modulate the activity of downstream effector molecules.
- **MAPK/ERK Pathway Activation:** A key consequence of FPRL-1 activation by Antiflammin-2 is the rapid phosphorylation of Extracellular-Regulated Kinase 1 and 2 (ERK1/2), which are

components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This pathway is crucial in regulating a variety of cellular processes, including inflammation.



[Click to download full resolution via product page](#)

Signaling pathway initiated by Antiflammin-2 binding to the FPRL-1 receptor.

Conclusion

Antiflammin-2 demonstrates a micromolar binding affinity for the FPRL-1/FPR2/ALX receptor. This interaction triggers a G-protein-mediated signaling cascade that involves the phosphorylation of ERK1/2, ultimately leading to the anti-inflammatory actions of the peptide.

The experimental protocols outlined in this guide provide a framework for the continued investigation of Antiflammin-2 and other modulators of the FPRL-1 receptor, which holds significant promise for the development of novel anti-inflammatory therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of antiflammin 2 under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of an anti-inflammatory peptide (antiflammin 2) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiflammin peptides in the regulation of inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 6. FPR2 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Annexin-A1: Therapeutic Potential in Microvascular Disease [frontiersin.org]
- 11. Insights into the Activation Mechanism of the ALX/FPR2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Antiflammin-2 Receptor Binding Affinity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606697#antiflammin-2-receptor-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com